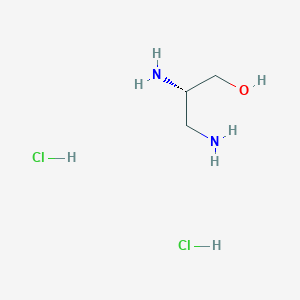
(2S)-2,3-diaminopropan-1-ol dihydrochloride
Descripción general
Descripción
(2S)-2,3-diaminopropan-1-ol dihydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of 2,3-diaminopropanol and is commonly used in research due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-diaminopropan-1-ol dihydrochloride typically involves the reaction of 2,3-diaminopropanol with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2,3-diaminopropanol.
Reaction with Hydrochloric Acid: The 2,3-diaminopropanol is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution.
Formation of Dihydrochloride Salt: The reaction mixture is stirred, leading to the formation of this compound as a precipitate.
Purification: The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 2,3-diaminopropanol and hydrochloric acid are used.
Controlled Reaction Conditions: The reaction is carried out in reactors with precise control over temperature, pressure, and mixing to ensure consistent product quality.
Efficient Purification: Industrial purification techniques such as crystallization, filtration, and drying are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-diaminopropan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(2S)-2,3-diaminopropan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2,3-diaminopropan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-diaminopropanol: The parent compound without the dihydrochloride salt.
2,3-diaminopropanoic acid: A similar compound with a carboxylic acid group.
2,3-diaminobutanol: A homologous compound with an additional carbon atom.
Uniqueness
(2S)-2,3-diaminopropan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
IUPAC Name |
(2S)-2,3-diaminopropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBUWJHUBADHSZ-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87584-94-9 | |
| Record name | (2S)-2,3-diaminopropan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)


![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
